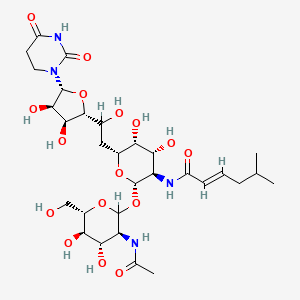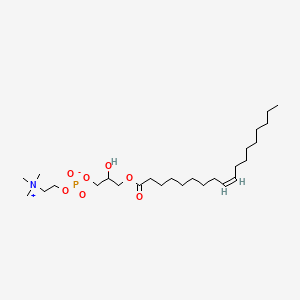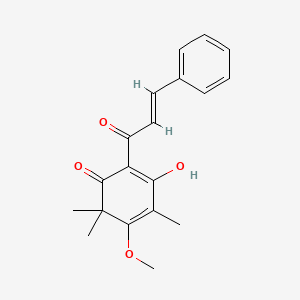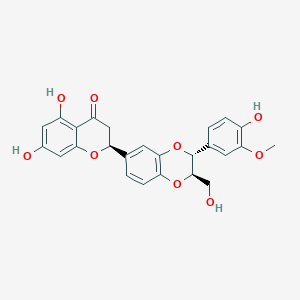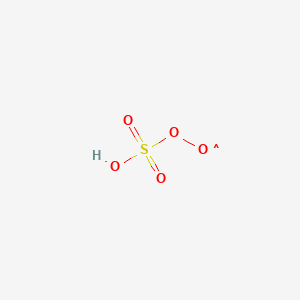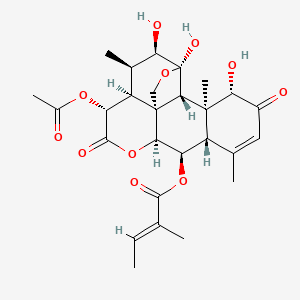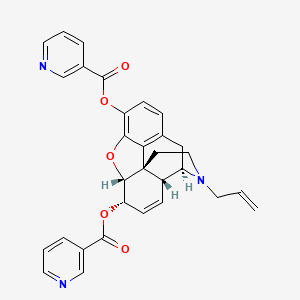
Piperafizine B
Übersicht
Beschreibung
Piperafizine B is a natural product that belongs to the group of phytochemicals. It is isolated from Piper longum and is chemically known as (5Z)-7-hydroxy-6-methoxy-2-(4’-methylphenyl)chromen-4-one .
Synthesis Analysis
The synthesis of piperazine derivatives, which Piperafizine B is part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The Piperafizine B molecule contains a total of 38 bonds. There are 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 secondary amides (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Piperafizine B include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
Piperafizine B has a molecular weight of 290.3 g/mol . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Piperafizine B and its derivatives have shown promising results in the field of cancer research. Novel 3,6-diunsaturated 2,5-diketopiperazine derivatives of Piperafizine B have been synthesized and tested against cancer cell lines such as A549 (lung carcinoma) and Hela (cervical cancer). Some derivatives exhibited moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM. Specifically, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions displayed significant inhibitory activities and induced apoptosis in cancer cells .
Drug Design and Synthesis
Piperafizine B serves as a base structure for the design and synthesis of new drugs. Its structural framework allows for the creation of a variety of derivatives with potential pharmacological activities. The presence of the diketopiperazine ring in Piperafizine B is particularly significant, as it is a common motif in many bioactive compounds and pharmaceuticals .
Marine Natural Products
As a marine natural product, Piperafizine B contributes to the discovery and development of new drugs from marine sources. The unique chemical structures found in marine organisms offer a vast potential for the development of novel therapeutic agents. Piperafizine B’s origin from marine sources underscores the importance of preserving marine biodiversity for pharmaceutical research .
Pharmacokinetics and Bioavailability
The structural features of Piperafizine B, such as the diketopiperazine ring, are known to influence pharmacokinetic properties like water solubility and bioavailability. These properties are crucial for the effective delivery and absorption of drugs in the body. Research on Piperafizine B can provide insights into how to enhance these properties in new drug candidates .
C-H Functionalization
Advances in the C-H functionalization of piperazine rings, which Piperafizine B contains, have opened up new possibilities in medicinal chemistry. This technique allows for the introduction of functional groups at specific positions on the piperazine ring, thereby creating structurally diverse compounds with potential therapeutic applications .
Intermolecular Interactions
The study of Piperafizine B also involves understanding its intermolecular interactions, such as hydrogen bonding. These interactions are key to the compound’s binding affinity with biological targets, which is essential for its activity as a drug. Research in this area can lead to the design of more effective drugs with targeted actions .
Liposolubility
Piperafizine B’s liposolubility is another area of interest. High liposolubility can enhance a compound’s ability to cross cell membranes, making it more effective in reaching intracellular targets. This property is particularly relevant for anticancer agents that need to penetrate cells to exert their effects .
Electron Properties
The electron properties of Piperafizine B derivatives, such as electron-withdrawing or electron-donating functions, affect their anticancer activities. Understanding these properties can guide the design of compounds with optimized anticancer efficacy. Research in this field can lead to the development of more potent and selective anticancer drugs .
Wirkmechanismus
- Piperafizine B is an organic compound with a molecular formula of C18H14N2O2. It exhibits slightly cytotoxic effects in various cell lines, including Moser cells, P388 cells, and Vincristine (VCR)-resistant P388 cells .
- Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites. They do this by blocking acetylcholine at the myoneural junction, leading to flaccid paralysis of the worm .
- ADME Properties :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)/b15-11-,16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUEJIDSYCCLL-NFLUSIDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74720-33-5 | |
| Record name | Piperafizine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074720335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between Piperafizine B and the development of novel anticancer agents?
A1: Piperafizine B, a marine natural product, served as inspiration for the design and synthesis of fourteen novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives. These derivatives were evaluated for their anticancer activity against A549 and Hela cell lines []. Though the study doesn't delve into the specific mechanisms of action of Piperafizine B itself, it highlights its structural features as a basis for developing potentially potent anticancer compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



